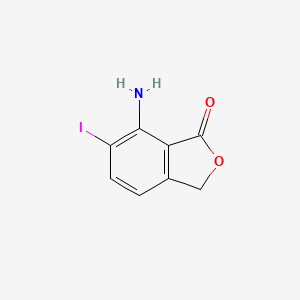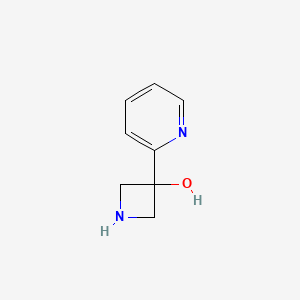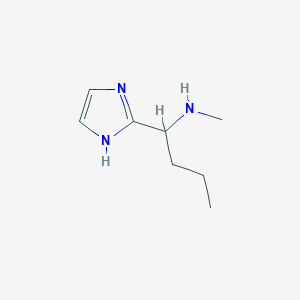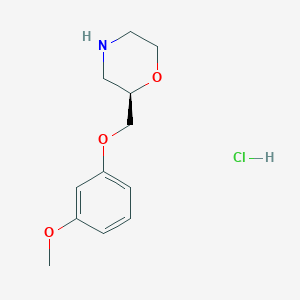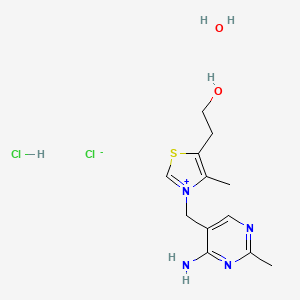
Thiamine Hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiamine Hydrochloride can be synthesized by reacting thiamine nitrate with hydrochloric acid in methanol. The process involves heating concentrated hydrochloric acid, cooling, drying, and dehydrating the hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain Thiamine Hydrochloride .
Industrial Production Methods: Industrial production of Thiamine Hydrochloride typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The use of methanol as a solvent and hydrochloric acid as a reactant is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized under certain conditions, leading to the formation of thiochrome.
Reduction: It can be reduced to form dihydrothiamine.
Substitution: Thiamine can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Thiochrome
Reduction: Dihydrothiamine
Substitution: Various substituted thiamine derivatives depending on the reactants used.
Applications De Recherche Scientifique
Thiamine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrazolopyranopyrimidines.
Biology: Essential for studying cellular metabolism and energy production.
Industry: Added to food products as a fortification ingredient to prevent nutritional deficiencies.
Mécanisme D'action
Thiamine Hydrochloride exerts its effects by converting to thiamine pyrophosphate, an essential coenzyme in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparaison Avec Des Composés Similaires
Thiamine Mononitrate: Another form of Vitamin B1, used similarly in food fortification and supplements.
Pyridoxine Hydrochloride (Vitamin B6): Involved in amino acid metabolism and neurotransmitter synthesis.
Riboflavin (Vitamin B2): Plays a role in energy production and cellular function.
Uniqueness: Thiamine Hydrochloride is unique due to its high hygroscopicity and ability to form various hydrates. This property makes it particularly useful in pharmaceutical formulations where moisture content needs to be controlled .
Propriétés
Formule moléculaire |
C12H20Cl2N4O2S |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH.H2O/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H;1H2/q+1;;;/p-1 |
Clé InChI |
HRRGFUABOUTVLC-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.O.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
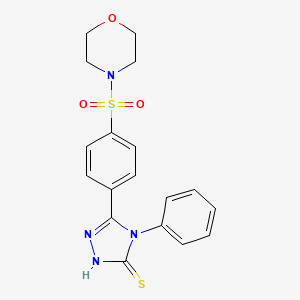

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
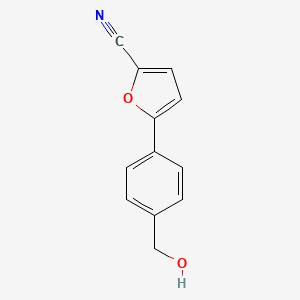

![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)

![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
